

# 17-Chloro-7-heptadecyne: A Technical Overview

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## Compound of Interest

Compound Name: 17-Chloro-7-heptadecyne

Cat. No.: B15369609

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## Abstract

**17-Chloro-7-heptadecyne** is a long-chain chloroalkyne whose specific biological and chemical properties are not extensively documented in publicly available scientific literature. This technical guide synthesizes the limited available data on this compound and provides a framework for its potential synthesis and characterization based on related molecules. Due to the scarcity of specific experimental data, this document also discusses the general characteristics of chlorinated hydrocarbons and alkynes to offer context for potential research and development.

## Chemical Properties

Available data for **17-Chloro-7-heptadecyne** is sparse. The following table summarizes the known physical and chemical properties.

Property	Value	Source
CAS Number	56554-75-7	[1]
Molecular Formula	C <sub>17</sub> H <sub>31</sub> Cl	Chemical Database
Molecular Weight	270.88 g/mol	Chemical Database
Boiling Point	121-122 °C at 2.8 Torr	[2]
Density	0.8865 g/cm <sup>3</sup> at 25 °C	[2]

Note: Spectroscopic data (NMR, IR, Mass Spectrometry) for **17-Chloro-7-heptadecyne** is not readily available in public databases. Researchers would need to perform these analyses upon synthesis.

## Synthesis

A potential synthetic route for **17-Chloro-7-heptadecyne** involves the coupling of an organometallic derivative of 1-octyne with a long-chain chlorinated electrophile. One suggested, though not fully detailed, method is the reaction of lithium 1-octyn-1-yl with 1-chloro-9-iodononane.

## Hypothetical Experimental Protocol: Synthesis of 17-Chloro-7-heptadecyne

Materials:

- 1-Octyne
- n-Butyllithium (n-BuLi) in hexanes
- 1-Chloro-9-iodononane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous workup and purification solvents (e.g., saturated ammonium chloride solution, brine, anhydrous magnesium sulfate)
- Silica gel for column chromatography

Procedure:

- **Formation of Lithium Acetylide:** Dissolve 1-octyne in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a stoichiometric amount of n-butyllithium dropwise while maintaining the temperature. Allow the mixture to stir for 1-2 hours to ensure complete formation of lithium 1-octyn-1-yl.
- **Alkylation:** To the solution of the lithium acetylide, add a solution of 1-chloro-9-iodononane in anhydrous THF dropwise at -78 °C. The reaction is then allowed to slowly warm to room

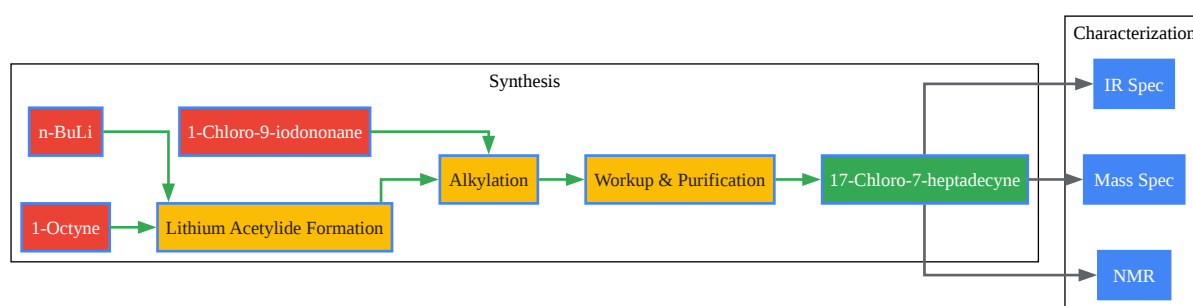
temperature and stirred overnight.

- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **17-Chloro-7-heptadecyne**.

Characterization: The purified product should be characterized by:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the structure and purity.
- Mass Spectrometry: To confirm the molecular weight.
- Infrared Spectroscopy: To identify the characteristic alkyne  $\text{C}\equiv\text{C}$  stretch.

Below is a logical workflow for the proposed synthesis and characterization.



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Proposed synthesis and characterization workflow.

## Potential Biological Activity and Signaling Pathways

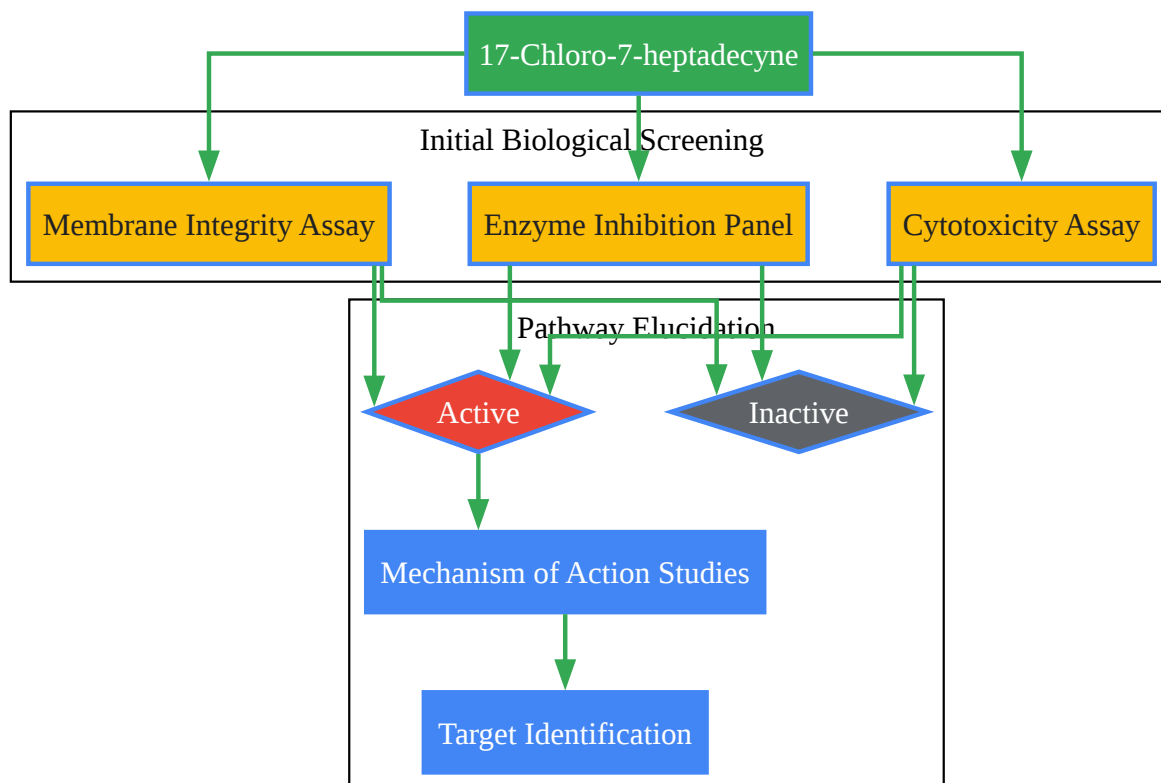
There is no specific information in the scientific literature regarding the biological activity of **17-Chloro-7-heptadecyne**. However, the presence of both a long alkyl chain and a chloroalkyne moiety suggests potential areas for investigation.

Long-chain hydrocarbons can interact with cell membranes and lipophilic proteins. The alkyne group is a reactive functional group that can participate in various chemical reactions within a biological system. Chlorinated hydrocarbons exhibit a wide range of biological effects, from toxicity to therapeutic potential.

Given these general properties, hypothetical signaling pathways that could be investigated include:

- **Membrane Disruption:** The lipophilic nature of the C17 chain could lead to insertion into and disruption of cellular membranes, affecting membrane fluidity and the function of membrane-bound proteins.
- **Enzyme Inhibition:** The electrophilic nature of the chloroalkyne could potentially lead to covalent modification and inhibition of enzymes with nucleophilic residues in their active sites.
- **Interaction with Nuclear Receptors:** Some long-chain fatty acids and their derivatives are known to be ligands for nuclear receptors. It would be pertinent to investigate if **17-Chloro-7-heptadecyne** can modulate the activity of receptors such as PPARs or LXRs.

The following diagram illustrates a hypothetical experimental workflow to screen for biological activity.



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Hypothetical workflow for biological screening.

## Conclusion

**17-Chloro-7-heptadecyne** is a chemical entity for which there is a significant lack of published data. This guide provides the available chemical properties and outlines a potential synthetic and characterization strategy. Furthermore, it proposes hypothetical avenues for the investigation of its biological activity based on the general properties of related chemical classes. Further experimental work is required to fully elucidate the chemical and biological profile of this compound.

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## References

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- 2. 7-Heptadecyne, 17-chloro- CAS#: 56554-75-7 [chemicalbook.com]
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